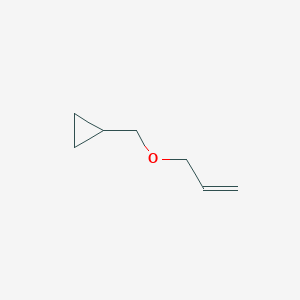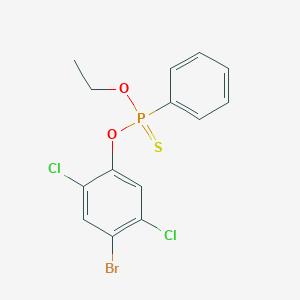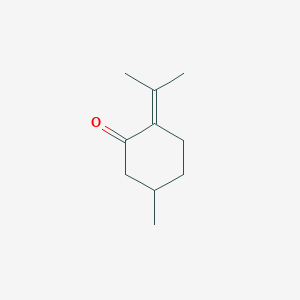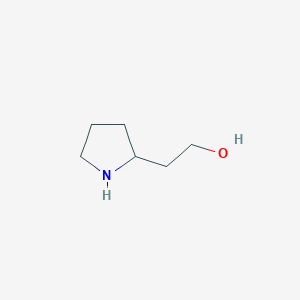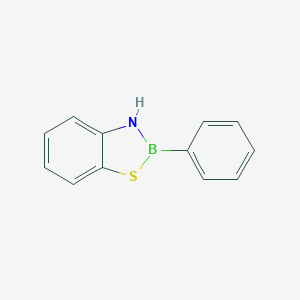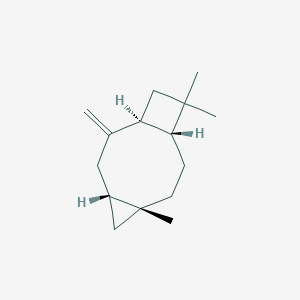
Photocaryophyllene D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Photocaryophyllene D (PCD) is a naturally occurring sesquiterpene that belongs to the class of phytocannabinoids. It is found in various plants such as black pepper, clove, and hops. PCD has been shown to have potential therapeutic benefits due to its anti-inflammatory, analgesic, and neuroprotective properties.
作用機序
Photocaryophyllene D exerts its effects by interacting with the endocannabinoid system (ECS) in the body. The ECS is a complex system of receptors, enzymes, and endocannabinoids that regulate various physiological processes such as pain, inflammation, and mood. Photocaryophyllene D interacts with the CB2 receptor, which is primarily found in immune cells and is involved in regulating inflammation and immune response. Photocaryophyllene D also interacts with other receptors such as TRPV1, which is involved in pain perception.
生化学的および生理学的効果
Photocaryophyllene D has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Photocaryophyllene D has also been shown to reduce pain perception by inhibiting the activation of pain receptors such as TRPV1. Additionally, Photocaryophyllene D has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
Photocaryophyllene D has several advantages for lab experiments. It is a naturally occurring compound, which makes it easier to obtain and study. Additionally, Photocaryophyllene D has been shown to have low toxicity, which makes it a safer alternative to other compounds used in lab experiments. However, Photocaryophyllene D has some limitations for lab experiments. Its low solubility in water makes it difficult to administer and study. Additionally, Photocaryophyllene D has a short half-life, which makes it difficult to maintain consistent levels in the body.
将来の方向性
For Photocaryophyllene D research include studying its potential as a treatment for various inflammatory diseases, chronic pain, and neurodegenerative diseases.
合成法
Photocaryophyllene D can be synthesized using various methods, including chemical synthesis, extraction from natural sources, and biosynthesis. Chemical synthesis involves the use of chemical reactions to produce Photocaryophyllene D. Extraction from natural sources involves the isolation of Photocaryophyllene D from plants that contain it. Biosynthesis involves the use of microorganisms to produce Photocaryophyllene D.
科学的研究の応用
Photocaryophyllene D has been the subject of several scientific studies due to its potential therapeutic benefits. It has been shown to have anti-inflammatory effects, which make it a potential treatment for various inflammatory diseases such as arthritis and multiple sclerosis. Photocaryophyllene D has also been shown to have analgesic effects, which make it a potential treatment for chronic pain. Additionally, Photocaryophyllene D has been shown to have neuroprotective effects, which make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
CAS番号 |
18755-93-6 |
|---|---|
製品名 |
Photocaryophyllene D |
分子式 |
C15H24 |
分子量 |
204.35 g/mol |
IUPAC名 |
(1S,4R,6R,9R)-6,10,10-trimethyl-2-methylidenetricyclo[7.2.0.04,6]undecane |
InChI |
InChI=1S/C15H24/c1-10-7-11-8-15(11,4)6-5-13-12(10)9-14(13,2)3/h11-13H,1,5-9H2,2-4H3/t11-,12+,13+,15+/m0/s1 |
InChIキー |
AGHOGWGDKOQAOS-KYEXWDHISA-N |
異性体SMILES |
C[C@]12CC[C@@H]3[C@H](CC3(C)C)C(=C)C[C@H]1C2 |
SMILES |
CC1(CC2C1CCC3(CC3CC2=C)C)C |
正規SMILES |
CC1(CC2C1CCC3(CC3CC2=C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




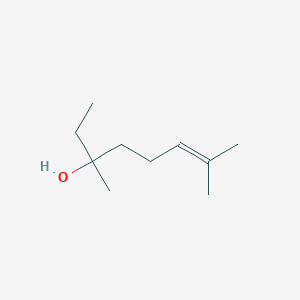
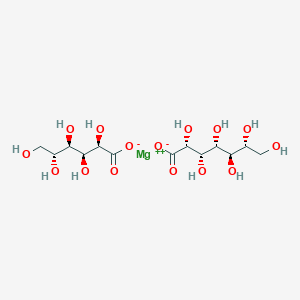
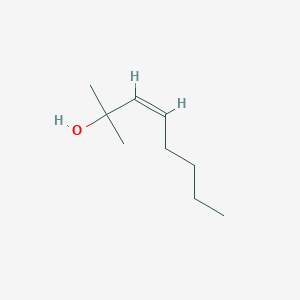
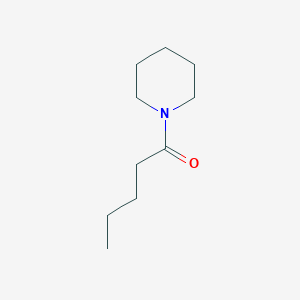
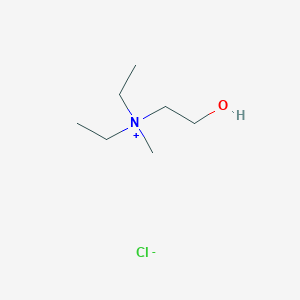
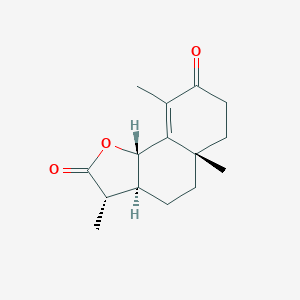
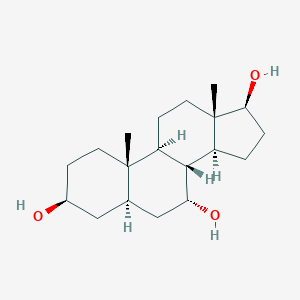
![3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran](/img/structure/B102416.png)
